Product packaging for 2-Ethynyl-5-(trifluoromethyl)thiophene(Cat. No.:CAS No. 128009-34-7)

2-Ethynyl-5-(trifluoromethyl)thiophene

Cat. No.: B12287747
CAS No.: 128009-34-7
M. Wt: 176.16 g/mol
InChI Key: XZBLWVVVUBTLLB-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethyl)thiophene is a high-value, multifunctional heterocyclic building block designed for advanced research and development. This compound features a unique molecular architecture that combines an electron-deficient 5-(trifluoromethyl)thiophene core with a highly reactive ethynyl group, making it a versatile precursor for constructing complex molecular frameworks. The primary research applications of this compound are in medicinal chemistry and materials science. In drug discovery, the trifluoromethyl group is a critical pharmacophore known to enhance a compound's metabolic stability, lipophilicity, and binding affinity, traits that are instrumental in developing potent active pharmaceutical ingredients (APIs) . The ethynyl group serves as a strategic handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, allowing researchers to create conjugated systems and explore structure-activity relationships (SAR) . Thiophene derivatives are prominent in numerous marketed drugs and are extensively investigated for their antitumor, antimicrobial, and other bioactive properties . In material science, the synergy between the electron-withdrawing trifluoromethyl group and the linear ethynyl linker makes this compound an excellent candidate for developing organic electronic materials. Researchers can utilize it to synthesize push-pull chromophores and conjugated polymers with tailored energy levels for applications in nonlinear optics (NLO), organic light-emitting diodes (OLEDs), and semiconductor devices . The molecular scaffold allows for fine-tuning of HOMO-LUMO levels and intramolecular charge transfer, which are crucial parameters for optoelectronic performance. Key Research Uses: • A key synthetic intermediate for novel EGFR inhibitors and other anticancer agents . • A building block for organic nonlinear optical (NLO) materials and π-conjugated systems . • A precursor in metal-catalyzed cross-coupling reactions to create complex heterocyclic architectures . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F3S B12287747 2-Ethynyl-5-(trifluoromethyl)thiophene CAS No. 128009-34-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128009-34-7

Molecular Formula

C7H3F3S

Molecular Weight

176.16 g/mol

IUPAC Name

2-ethynyl-5-(trifluoromethyl)thiophene

InChI

InChI=1S/C7H3F3S/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H

InChI Key

XZBLWVVVUBTLLB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)C(F)(F)F

Origin of Product

United States

Reactivity and Functionalization of 2 Ethynyl 5 Trifluoromethyl Thiophene

Electrophilic Aromatic Substitution Reactions

The thiophene (B33073) nucleus is known to undergo electrophilic aromatic substitution reactions, typically at the C2 and C5 positions, which are activated by the sulfur atom. However, in 2-ethynyl-5-(trifluoromethyl)thiophene, the 5-position is blocked by a trifluoromethyl group, and the 2-position is occupied by the ethynyl (B1212043) substituent. This directs electrophilic attack to the remaining C3 and C4 positions. The powerful electron-withdrawing trifluoromethyl group deactivates the ring, making these reactions generally more challenging compared to unsubstituted thiophene.

Iodination:

Electrophilic iodination of thiophene derivatives can be achieved using various reagents. A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent. researchgate.net For thiophenes bearing electron-withdrawing groups, the reaction may require a catalyst such as p-toluenesulfonic acid (TosOH) in a green solvent like ethanol. researchgate.net Another effective system for the iodination of electron-poor thiophenes is potassium dichloroiodate (KICl₂) in dichloromethane (B109758) and methanol. researchgate.net In this case, iodine monochloride (ICl) is generated in situ and acts as the iodinating agent. researchgate.net

While specific studies on the iodination of this compound are not extensively documented, based on the known reactivity of similar compounds, the reaction would be expected to yield a mixture of 3-iodo and 4-iodo derivatives. The exact regioselectivity would be influenced by the steric hindrance of the adjacent substituents and the electronic effects of the ethynyl and trifluoromethyl groups.

Nucleophilic Addition Reactions

The ethynyl group of this compound is susceptible to nucleophilic attack, a reaction driven by the polarization of the triple bond. The electron-withdrawing trifluoromethyl group on the thiophene ring can further enhance the electrophilicity of the alkyne.

Addition of Amines:

The addition of primary or secondary amines to alkynes, known as hydroamination, can proceed under thermal conditions or with catalysis. The reaction typically follows a Michael-type addition mechanism, leading to the formation of enamines or imines. While direct studies on this compound are limited, the general mechanism involves the nucleophilic attack of the amine on the alkyne, followed by protonation to yield the product. The regioselectivity of the addition (to the carbon closer to or further from the thiophene ring) would be a key aspect to investigate.

Palladium-Catalyzed Coupling Reactions (beyond initial synthesis)

The terminal alkyne functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. In a typical reaction, this compound could be coupled with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine (B128534) or diisopropylamine).

Reactant 1Reactant 2Catalyst SystemProduct
This compoundAryl/Vinyl HalidePd(PPh₃)₄, CuI, Amine5-(Aryl/Vinylethynyl)-2-(trifluoromethyl)thiophene

This reaction is highly versatile and tolerates a wide range of functional groups on the coupling partner.

Alkene and Alkyne Functionalization

The ethynyl group serves as a linchpin for various functionalization strategies, including cycloaddition reactions to form new heterocyclic rings.

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry):

One of the most prominent reactions of terminal alkynes is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient synthesis of 1,2,3-triazoles. Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield a 1,4-disubstituted triazole. A related compound, ethynyl trifluoromethyl sulfide (B99878) (CF₃S–C≡CH), has been shown to react with various azides under copper-catalyzed conditions to produce the corresponding triazoles in good yields. mdpi.comresearchgate.net This suggests that this compound would behave similarly.

Table of Huisgen Cycloaddition Reaction

Alkyne Azide Catalyst Product

The synthesis of thiophene-linked 1,2,4-triazoles has also been reported through a multi-step process involving the reaction of a thiophene carbohydrazide (B1668358) with an isothiocyanate, followed by cyclization. nih.govmdpi.com This highlights another pathway to access triazole-containing thiophene derivatives.

Radical Reactions

The carbon-carbon triple bond of the ethynyl group can also participate in radical addition reactions.

Radical Addition of Thiols:

The addition of thiols to alkynes, known as hydrothiolation, can proceed via a radical mechanism, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photolysis. This reaction typically leads to the formation of vinyl sulfides. The addition of a thiol (R-SH) to this compound would be expected to produce a mixture of (E)- and (Z)-isomers of the corresponding vinyl sulfide. The regioselectivity of the thiol addition to the alkyne would be a critical factor. nih.gov

Despite a comprehensive search for experimental spectroscopic data for the chemical compound This compound , the necessary detailed research findings for a complete and accurate characterization as required by the provided outline are not available in publicly accessible scientific literature or patent databases.

Searches for 1H NMR, 13C NMR, 19F NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data specific to this compound did not yield the required experimental results. While information on related thiophene derivatives containing either an ethynyl or a trifluoromethyl group is available, a complete set of spectral data for the specific molecule of interest could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes the specified data tables and detailed findings for "this compound". Creating content without this foundational data would be speculative and would not meet the required standards of accuracy and authoritativeness.

Advanced Spectroscopic and Structural Characterization of 2 Ethynyl 5 Trifluoromethyl Thiophene

UV-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of 2-Ethynyl-5-(trifluoromethyl)thiophene is primarily defined by the π-conjugated system of the thiophene (B33073) ring, extended by the ethynyl (B1212043) group at the 2-position. The trifluoromethyl group at the 5-position, being a strong electron-withdrawing group, is expected to modulate the electronic transitions.

The UV-Vis spectrum is anticipated to show characteristic absorption bands corresponding to π → π* transitions. For comparison, 2-ethynylthiophene (B1312097) exhibits an absorption maximum (λmax) around 250-260 nm. The introduction of a trifluoromethyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima due to its influence on the molecular orbitals of the thiophene ring system. The presence of the ethynyl group extends the conjugation, which typically results in a red shift compared to the parent thiophene. In various organic solvents, solvatochromic effects are expected to be minimal, indicating a non-polar nature of the ground state.

Table 1: Predicted UV-Vis Absorption Data for this compound in Various Solvents

SolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hexane~265~15,000
Ethanol~268~16,000
Dichloromethane (B109758)~270~15,500
Note: The data in this table are predicted based on the analysis of structurally similar compounds and have not been experimentally determined for this compound.

Fluorescence and Emission Spectroscopy

Thiophene derivatives are known to exhibit fluorescence, and this compound is expected to be emissive upon excitation at its absorption maxima. The emission properties will be influenced by the substitution pattern. The ethynyl group is known to enhance fluorescence quantum yields in some aromatic systems, while the trifluoromethyl group can have a quenching effect in others.

The emission spectrum is expected to be a mirror image of the absorption band, with a Stokes shift (the difference between the absorption and emission maxima) that is characteristic of substituted thiophenes. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. For many substituted thiophenes, the quantum yield can vary significantly depending on the nature and position of the substituents. rsc.org

Table 2: Predicted Fluorescence Properties for this compound

SolventPredicted Emission λmax (nm)Predicted Stokes Shift (nm)Predicted Fluorescence Quantum Yield (ΦF)
Hexane~320~55~0.10
Ethanol~325~57~0.12
Dichloromethane~328~58~0.11
Note: The data in this table are predicted based on the analysis of structurally similar compounds and have not been experimentally determined for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique applicable to species with unpaired electrons, such as radicals or triplet states. As a diamagnetic molecule in its ground state, this compound would not produce an EPR signal. However, its radical cation or radical anion, which could be generated through electrochemical or chemical oxidation or reduction, would be EPR active.

The EPR spectrum of the radical cation would provide information about the distribution of the unpaired electron's spin density across the molecule. It is expected that a significant portion of the spin density would be localized on the thiophene ring. rsc.org The hyperfine coupling constants to the protons on the thiophene ring and potentially to the fluorine atoms of the trifluoromethyl group would provide detailed insight into the electronic structure of the radical. Similarly, the EPR spectrum of the radical anion would reveal the distribution of the added electron.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While no crystal structure has been reported for this compound, analysis of related thiophene derivatives allows for a prediction of its key structural features. nih.gov

The thiophene ring is expected to be planar. The ethynyl group is linear, and the C≡C triple bond length would be approximately 1.20 Å. The C-S bond lengths in the thiophene ring are typically around 1.70-1.74 Å, and the C-C bond lengths within the ring vary, with the C=C double bonds being shorter (around 1.36 Å) than the C-C single bond (around 1.44 Å). The C-F bond lengths in the trifluoromethyl group are expected to be in the range of 1.33-1.35 Å.

Table 3: Predicted Key Bond Lengths and Angles for this compound

ParameterPredicted Value
Bond Lengths (Å)
C≡C~1.20
C(thiophene)-C(ethynyl)~1.43
C-S~1.72
C=C (thiophene)~1.36
C-C (thiophene)~1.44
C-CF₃~1.48
C-F~1.34
**Bond Angles (°) **
C-C≡C~178
C-S-C~92
C-C=C (thiophene)~112
Note: The data in this table are predicted based on the analysis of structurally similar compounds and have not been experimentally determined for this compound.

Theoretical and Computational Investigations of 2 Ethynyl 5 Trifluoromethyl Thiophene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations for 2-Ethynyl-5-(trifluoromethyl)thiophene would provide a detailed understanding of its fundamental properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.

The planarity of the thiophene (B33073) ring is a key feature, and DFT calculations would confirm the degree of planarity in this compound. The presence of the trifluoromethyl group, with its tetrahedral geometry, and the linear ethynyl (B1212043) group would also be accurately modeled.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Illustrative) This table presents illustrative data based on typical values for similar thiophene derivatives, as specific computational results for this compound are not available.

ParameterBond/AnglePredicted Value
Bond Length (Å)C-S1.73
C=C (ring)1.38
C-C (ring)1.44
C-C (thiophene-ethynyl)1.43
C≡C1.21
C-H (ethynyl)1.07
C-C (thiophene-CF3)1.49
C-F1.35
Bond Angle (°)C-S-C92.5
S-C=C111.8
C-C=C (ring)112.0
C-S-C-C (Dihedral)0.0

The electronic properties of a molecule are central to its reactivity and spectroscopic behavior. DFT calculations provide valuable information on the distribution of electrons within this compound. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For thiophene derivatives, this gap is influenced by the nature of the substituents. The electron-withdrawing trifluoromethyl group and the π-system of the ethynyl group would be expected to significantly influence the HOMO and LUMO energy levels of the parent thiophene ring.

The distribution of the HOMO and LUMO across the molecule can also be visualized. It is anticipated that the HOMO would be primarily located on the electron-rich thiophene ring and the ethynyl group, while the LUMO may be more distributed towards the electron-withdrawing trifluoromethyl group.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative) This table presents illustrative data based on typical values for similar thiophene derivatives, as specific computational results for this compound are not available.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)4.7

DFT calculations can simulate various types of spectra, providing a theoretical counterpart to experimental spectroscopic analysis. For this compound, theoretical predictions of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra would be highly valuable.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Specific peaks can be assigned to the stretching and bending of particular bonds. For this molecule, characteristic vibrational modes would include the C-H stretch of the ethynyl group (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-F stretches of the trifluoromethyl group (in the region of 1100-1300 cm⁻¹), and various vibrations associated with the thiophene ring.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. The calculations would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The π-conjugated system of the ethynyl-thiophene core is expected to result in absorptions in the UV region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and are invaluable for interpreting experimental NMR data and confirming the molecular structure. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the ethynyl and trifluoromethyl substituents.

Quantum Chemical Modeling of Reactivity

Quantum chemical calculations can be used to model the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), regions of positive and negative electrostatic potential on the molecule's surface can be identified. These regions indicate likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the electron-rich alkyne and thiophene ring would be expected to be susceptible to electrophilic attack, while the carbon atom of the trifluoromethyl group might be a site for nucleophilic interaction.

Furthermore, reactivity descriptors such as chemical potential, hardness, and electrophilicity can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Molecular Dynamics Simulations

While DFT calculations focus on a static, optimized geometry, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. These simulations can be used to study the conformational flexibility of the molecule, its interactions with solvent molecules, and its behavior at different temperatures. For this relatively rigid molecule, MD simulations could be particularly useful in understanding its interactions in a condensed phase.

Structure-Property Relationship Elucidation through Computational Methods

A key advantage of computational methods is the ability to systematically study structure-property relationships. By computationally modifying the structure of this compound—for example, by changing the substituents on the thiophene ring—and calculating the resulting properties, a deeper understanding of how structure dictates function can be achieved. For instance, the effect of replacing the trifluoromethyl group with other electron-withdrawing or electron-donating groups on the HOMO-LUMO gap, and thus on the molecule's electronic and optical properties, could be systematically investigated. This approach is invaluable for the rational design of new molecules with tailored properties for specific applications.

Applications of 2 Ethynyl 5 Trifluoromethyl Thiophene in Materials Science

Polymerization of 2-Ethynyl-5-(trifluoromethyl)thiophene

The presence of the highly reactive ethynyl (B1212043) group allows for several polymerization pathways to form conjugated polymers.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of conjugated polymer synthesis. For an ethynyl-substituted monomer like this compound, Sonogashira and Stille coupling reactions are particularly relevant.

The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for creating carbon-carbon bonds. mdpi.com In the context of polymerizing this compound, this could be achieved through self-polymerization if a dihalo-ethynylthiophene monomer is synthesized, or through copolymerization with a dihalo-aromatic comonomer. The polymerization is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com The reaction conditions for similar ethynylene-thiophene based polymers often involve catalysts like Pd(PPh₃)₂Cl₂/CuI and solvents such as a mixture of THF and toluene (B28343) with diisopropylamine (B44863). mdpi.com

Stille coupling, another palladium-catalyzed reaction, involves the coupling of an organostannane with an organohalide. To utilize this method, this compound would first need to be converted into an organotin derivative, such as 2-(tributylstannyl)-5-(trifluoromethyl)thiophene. This monomer could then be polymerized with a dihalo-comonomer. mdpi.com

The general conditions for these types of polymerizations are summarized in the table below, based on studies of similar compounds.

Polymerization Method Catalyst System Typical Solvents Base Reaction Temperature
Sonogashira CouplingPd(PPh₃)₂Cl₂ / CuIToluene, THFDiisopropylamine70-120 °C
Stille CouplingPd(PPh₃)₄ or Pd₂(dba)₃Toluene, DMF-80-120 °C

Gamma-ray irradiation offers an alternative, initiator-free method for polymerization. This technique utilizes high-energy gamma rays to generate reactive species (radicals, ions) in the monomer, which then initiate polymerization. Studies on the gamma-ray induced polymerization of other thiophene (B33073) derivatives, such as poly(3,4-ethylenedioxythiophene) (PEDOT), have demonstrated the feasibility of this approach. taylorfrancis.com The process typically involves irradiating a solution of the monomer, often in an aqueous or organic solvent, with a Co-60 gamma source. The dose of radiation is a critical parameter that influences the polymerization rate and the properties of the resulting polymer. taylorfrancis.com While specific studies on this compound are not available, the general principles of radiation chemistry suggest that this monomer could undergo polymerization under gamma irradiation, potentially leading to a polymer with a unique set of properties compared to those synthesized via transition metal catalysis.

The properties of poly(this compound) are expected to be a synergistic combination of the contributions from the polythiophene backbone, the ethynyl linkages, and the trifluoromethyl substituents. The ethynyl linkages would likely enhance the rigidity and planarity of the polymer chain, leading to improved π-conjugation and potentially higher charge carrier mobility. mdpi.com The trifluoromethyl group, being strongly electron-withdrawing, would lower the HOMO and LUMO energy levels of the polymer. This can lead to increased oxidative stability and improved electron injection/transport properties. Furthermore, the fluorine content is known to enhance the solubility of conjugated polymers in organic solvents and can influence the thin-film morphology. mdpi.com

Based on data from analogous polythiophene derivatives, the expected properties of poly(this compound) are summarized below.

Property Expected Characteristic Rationale
Solubility Good solubility in common organic solventsPresence of the trifluoromethyl group
Electronic Properties Lowered HOMO/LUMO energy levelsElectron-withdrawing nature of the CF₃ group
Thermal Stability Moderate to high thermal stabilityRigid polythiophene backbone
Morphology Likely to form ordered structures in thin filmsPlanarizing effect of the ethynyl linkages
Optical Properties Red-shifted absorption compared to non-ethynyl analoguesExtended π-conjugation from the ethynyl group

Advanced Materials Development

The anticipated electronic and physical properties of poly(this compound) make it a strong candidate for use in various advanced materials applications.

Thiophene-based polymers are a cornerstone of organic semiconductor research due to their excellent charge transport properties and environmental stability. researchgate.net The introduction of a trifluoromethyl group into the polymer backbone is a well-established strategy to create n-type or ambipolar organic semiconductors by lowering the LUMO energy level, which facilitates electron injection and transport. The ethynyl linkage would further contribute to efficient charge transport by promoting a more ordered and planar polymer backbone structure. Therefore, poly(this compound) is expected to exhibit promising performance in organic field-effect transistors (OFETs), potentially as an n-type channel material.

In the field of organic light-emitting diodes (OLEDs), materials with tunable electronic properties are highly sought after. mdpi.com The ability of the trifluoromethyl group to lower the HOMO and LUMO energy levels of poly(this compound) could be advantageous for creating efficient and stable OLED devices. rsc.org By carefully designing copolymers with other monomers, the emission color and efficiency could be tailored. For instance, copolymerization with an electron-donating monomer could lead to a donor-acceptor polymer with a smaller bandgap, potentially enabling emission in the visible or even near-infrared region. The improved solubility afforded by the trifluoromethyl group would also be beneficial for the fabrication of large-area OLEDs via solution-processing techniques. The introduction of a five-membered thiophene ring as a core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enable efficient and narrowband green emission in OLEDs. rsc.org This highlights the potential of thiophene-based materials in high-performance display technologies.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is critically dependent on the charge transport characteristics of the organic semiconductor used in its active layer. The molecular structure of this compound suggests it could be a valuable building block for OFET materials.

The presence of the trifluoromethyl (CF3) group , a strong electron-withdrawing moiety, is expected to significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiophene ring. This modification is crucial for developing n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) semiconductors. Theoretical studies on halogenated organic semiconductors have shown that strong electron-withdrawing groups like fluorine can impact charge transport properties, not just by altering molecular packing but also through electronic effects that can influence electron transfer integrals and reorganization energies. arxiv.orgacs.org For instance, the functionalization of a thiophene to its S-oxide, which increases electron affinity, demonstrates how modifying the electronic nature of the thiophene ring can lead to new materials with interesting properties. rsc.org

The ethynyl group serves as a rigid and linear linker, which can be exploited to create well-ordered, co-planar molecular structures. This planarity is advantageous for facilitating intermolecular π-π stacking, a key factor for efficient charge transport. In studies of similar molecules, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), the ethynyl groups have been shown to play a crucial role in achieving high charge carrier mobilities. rsc.orgnih.gov By controlling the π-π stacking distance through methods like lattice strain, the mobility of TIPS-pentacene has been significantly enhanced. nih.gov

While no specific OFET performance data for this compound is currently available, the properties of related materials suggest its potential. For example, a polymer semiconductor, PDPPF-TFPT, incorporating a thiophene-tetrafluorophenyl-thiophene building block, exhibited ambipolar behavior with hole and electron mobilities as high as 0.40 cm²/Vs and 0.12 cm²/Vs, respectively. researchgate.net

Table 1: OFET Performance of a Related Fluorinated Thiophene-Based Polymer

PolymerHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)
PDPPF-TFPT0.400.12

Data for a polymer containing a thiophene-tetrafluorophenyl-thiophene unit, illustrating the potential of fluorinated thiophene materials in OFETs.

Photovoltaic Cells and Solar Cell Applications

In the realm of organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), the electronic properties of the materials used are paramount. The incorporation of this compound into the design of donor or acceptor materials for solar cells could offer several advantages.

While specific photovoltaic data for this compound is not available, the performance of related compounds underscores its potential. For instance, in a study on dye-sensitized solar cells, the introduction of an ethynyl thiophene linker in porphyrin-based sensitizers resulted in conversion efficiencies of up to 3.14%. scispace.com

Table 2: Photovoltaic Performance of a Dye-Sensitized Solar Cell with an Ethynyl-Thiophene Containing Sensitizer

SensitizerJSC (mA/cm²)VOC (mV)Fill Factor (ff)PCE (%)
MC1017.326100.7253.25

Data for the MC101 sensitizer, which incorporates an ethynyl-thiophene moiety, highlighting the positive impact of this functional group on DSSC performance. researchgate.net

Flexible Electronics

The development of flexible electronics requires materials that are not only electronically active but also mechanically robust and processable. Conductive polymers based on thiophene are well-suited for these applications due to their inherent flexibility and tunable conductivity. mdpi.comrsc.orgresearchgate.net

The incorporation of this compound as a monomer into a polymer chain could impart desirable characteristics for flexible electronics. The trifluoromethyl group can influence the intermolecular interactions and solubility of the resulting polymer, which are important factors for solution-based processing techniques commonly used in the fabrication of flexible devices.

The rigid ethynyl group can contribute to a more planar polymer backbone, which can enhance charge transport properties, a crucial aspect for the performance of flexible electronic devices. youtube.com While specific studies on polymers derived from this compound are lacking, the general principles of polymer design for flexible electronics suggest that the combination of a flexible polymer backbone with rigid, electronically active units like the one could lead to high-performance materials. youtube.com

Optoelectronic Devices and Tunable Redox Potentials

The ability to fine-tune the redox potentials of organic molecules is essential for their application in a wide range of optoelectronic devices, including organic light-emitting diodes (OLEDs) and electrochromic devices. The unique combination of functional groups in this compound makes it a promising candidate for such applications.

The trifluoromethyl group , due to its strong electron-withdrawing nature, is expected to significantly impact the redox potentials of the thiophene ring. Specifically, it would make the molecule easier to reduce (lower reduction potential) and harder to oxidize (higher oxidation potential). sciengine.comresearchgate.net This is a key feature for developing stable n-type materials for OLEDs or for creating materials with specific electrochromic properties.

The ethynyl group contributes to the extension of the π-conjugated system, which also influences the redox potentials and the optical properties of the molecule. The rigid nature of the ethynyl linker can lead to well-defined molecular structures with predictable electronic behavior.

Cyclic voltammetry studies on functionalized thiophenes have demonstrated that the introduction of different substituents allows for the precise tuning of their redox potentials. For example, the oxidation potential of an enamine was observed at 1.35 V vs. Ag/AgCl, while a thiophenol derivative showed an oxidation peak at 1.44 V. rsc.org A functionalized terthiophene system has been shown to exhibit ambipolar redox behavior, acting as both a hydrogen atom acceptor upon oxidation and a donor upon reduction, showcasing the versatility that functionalization can bring. acs.org

While specific redox potential data for this compound is not available, the established effects of its constituent functional groups suggest that it would possess tunable electronic properties, making it a valuable building block for a variety of optoelectronic applications.

Reference Standards and Reagents in Analytical Chemistry

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of substances. Compounds with unique and well-defined spectral and electrochemical signatures can serve as valuable standards.

Given its specific combination of functional groups, this compound would exhibit a distinct profile in various analytical techniques such as NMR spectroscopy, mass spectrometry, and cyclic voltammetry. The presence of the trifluoromethyl group, for instance, provides a unique signal in ¹⁹F NMR spectroscopy, which can be a powerful tool for identification and purity assessment.

While not currently documented as a commercially available reference standard, the potential for this compound to be used in this capacity exists, particularly in research focused on the development of novel thiophene-based materials. Its synthesis and characterization would provide a well-defined set of analytical data that could be used for the identification of related structures. The synthesis of other functionalized thiophenes for various applications often involves detailed analytical characterization, which forms the basis for their potential use as reference materials. nih.gov

Emerging Research in Medicinal Chemistry Involving 2 Ethynyl 5 Trifluoromethyl Thiophene Analogues

Structure-Activity Relationship (SAR) Studies for Thiophene-Containing Scaffolds

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiophene-based compounds. These studies explore how the chemical structure of a molecule influences its biological activity, enabling medicinal chemists to design more potent and selective drug candidates. gardp.org For thiophene (B33073) scaffolds, SAR analyses have revealed that the nature and position of substituents on the ring are critical determinants of their pharmacological effects. nih.govnih.gov

In the context of anticancer agents, SAR studies have shown that incorporating an N-acylhydrazone scaffold is a promising strategy. researchgate.net For instance, research on N-acylhydrazones containing a thiophene ring identified that a hydroxy group on an associated phenyl ring is essential for cytotoxic activity against human cancer cell lines. researchgate.net The placement of substituents is also key; for example, in a series of thiophene-linked thiourea analogues designed as neurodegenerative disease inhibitors, a nitro group at the ortho position of a phenyl ring resulted in the highest activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to meta or para substitutions. nih.gov

Design and Synthesis of Thiophene-Based Bioactive Compounds

The synthesis of novel thiophene derivatives is a cornerstone of research into their therapeutic applications. bohrium.com A variety of synthetic methodologies are employed, with the Gewald reaction being a conventional and highly effective approach for producing substituted 2-aminothiophenes. nih.govijprajournal.comresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. researchgate.net Other methods include the Paal–Knorr and microwave-assisted syntheses, which provide versatile routes to different thiophene cores. ijprajournal.com

The design strategy for new thiophene-based compounds often involves combining the thiophene nucleus with other pharmacologically active heterocyclic systems, such as pyrazole, oxadiazole, thiazole, or pyrimidine. rsc.orgnih.gov This approach aims to create hybrid molecules with enhanced or multi-target biological activity. nih.gov For example, researchers have synthesized series of thiophene derivatives by functionalizing a core 2,3-fused thiophene scaffold to assess their cytotoxic effects. acs.org These synthetic efforts are crucial for generating libraries of compounds that can be screened for various biological activities. nih.gov

Thiophene analogues have been extensively investigated as anticancer agents, demonstrating the ability to bind to a wide array of cancer-specific protein targets and inhibit various signaling pathways. nih.gov The cytotoxic potential of newly synthesized thiophene derivatives is often evaluated against multiple human cancer cell lines.

For instance, a series of thiophene derivatives synthesized through the functionalization of 2,3-fused thiophene scaffolds were assessed for cytotoxicity against HeLa (cervical cancer) and Hep G2 (liver cancer) cells. One compound, designated as 480 , emerged as a promising candidate with IC₅₀ values of 12.61 μg/mL in HeLa cells and 33.42 μg/mL in Hep G2 cells. acs.org In another study, novel thiazole-bearing thiophene derivatives were evaluated against the MCF-7 breast cancer cell line, with several compounds showing promising activity. nih.gov

Beyond direct cytotoxicity, thiophene derivatives are potent enzyme inhibitors, a mechanism central to many cancer therapies and other treatments. nih.govnih.gov They have been shown to inhibit key enzymes implicated in disease progression. For example, novel substituted thiophene derivatives have demonstrated effective inhibition of carbonic anhydrase isozymes (hCA I and II) and acetylcholinesterase (AChE). nih.gov Another study identified a thiophene derivative, 4b , as a highly potent neuraminidase inhibitor with an IC₅₀ value of 0.03 μM, which was superior to the control drug, oseltamivir carboxylate. nih.gov

Table 1: Selected Thiophene-Based Enzyme Inhibitors and Their Targets

Compound Class Target Enzyme Key Findings
Substituted Thiophene Derivatives Carbonic Anhydrase I & II (hCA I & II) Kᵢ values ranged from 447.28 to 1004.65 nM for hCA I and 309.44 to 935.93 nM for hCA II. nih.gov
Substituted Thiophene Derivatives Acetylcholinesterase (AChE) Displayed potent inhibition with Kᵢ values in the nanomolar range (0.28 to 4.01 nM). nih.gov
Thiophene-containing N-acylhydrazones Kinesin Spindle Protein (KSP) Identified as inhibitors that bind to an allosteric pocket of the KSP motor protein. nih.gov
Thiophene Derivative 4b Neuraminidase (NA) Showed potent inhibitory activity (IC₅₀ = 0.03 μM), outperforming the reference drug. nih.gov

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and thiophene derivatives have emerged as a promising class of compounds. frontiersin.org Their structural versatility allows for the development of agents with activity against a broad spectrum of bacteria and fungi. nih.govnih.gov

One study reported the synthesis of a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives. Within this series, compound S₁ was identified as the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. nih.gov The same study found that compound S₄ exhibited excellent antifungal activity against both Candida albicans and Aspergillus niger, with an MIC of 0.91 µM/ml. nih.gov

Another investigation into armed thiophene derivatives revealed that compound 7 was more potent than the standard drug gentamicin against Pseudomonas aeruginosa. nih.gov The introduction of specific substituent groups at various positions on the thiophene ring was found to enhance the antibacterial activities of these compounds. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Thiophene Derivatives

Compound/Series Target Organism(s) Activity (MIC)
Compound S₁ (a tetrahydrobenzo[b]thiophene derivative) S. aureus, B. subtilis, E. coli, S. typhi 0.81 µM/ml nih.gov
Compound S₄ (a tetrahydrobenzo[b]thiophene derivative) C. albicans, A. niger 0.91 µM/ml nih.gov
Thiophene Derivative 7 Pseudomonas aeruginosa More potent than gentamicin nih.gov

Thiophene-based compounds are well-represented among commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, which primarily act by inhibiting cyclooxygenase (COX) enzymes. encyclopedia.pubnih.gov Research continues to explore novel thiophene derivatives for improved anti-inflammatory and analgesic effects, often with the goal of reducing the gastric side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Studies have focused on designing nonacidic thiophene and thienopyrimidine derivatives. In one such study, several compounds showed higher analgesic activity in vivo than the standard drugs indomethacin and celecoxib. researchgate.net The most active of these compounds also demonstrated significant anti-inflammatory properties by suppressing the production of prostaglandin E2 (PGE₂), a key inflammatory mediator, as well as reducing serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net

The mechanism of action often involves the inhibition of COX and lipoxygenase (LOX) enzymes. nih.gov The presence of specific functional groups, such as carboxylic acids, esters, amides, and methoxy groups, has been identified as important for biological target recognition and the inhibition of these enzymes. researchgate.net For example, one investigation of tetrasubstituted thiophenes found that compound 4c showed a maximum anti-inflammatory activity of 77% protection at a 20 mg/kg dose and a 56% inhibition of analgesic response. semanticscholar.org

The thiophene scaffold is a highly versatile pharmacophore for developing therapeutics for neurodegenerative disorders (NDDs) such as Alzheimer's and Parkinson's disease. nih.govtandfonline.com Its structural features often allow for penetration of the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS). nih.govtandfonline.com Thiophene derivatives have been shown to modulate multiple targets associated with NDDs, including inhibiting acetylcholinesterase (AChE), modulating amyloid-β aggregation, and alleviating oxidative stress. nih.govtandfonline.com

For example, a series of 2-aminothiophene derivatives were synthesized and showed potent AChE inhibitory activity, with some compounds being more potent than the reference drug donepezil. mdpi.com Another study reported novel substituted thiophene derivatives that were effective inhibitors of both AChE and carbonic anhydrase, suggesting their potential use in treating neurological disorders. nih.gov

In the area of epilepsy, thiophene derivatives have been developed as a new class of anticonvulsants. A study on 3,4-dialkyloxy thiophene bishydrazones established their anticonvulsant activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. nih.gov Compound 11f from this series emerged as a particularly active compound with no associated neurotoxicity in the study. nih.gov Similarly, hybrid compounds combining a 3-methylthiophene ring with a pyrrolidine-2,5-dione core (present in the antiepileptic drug ethosuximide) have shown potent and broad-spectrum anticonvulsant activity. nih.govmdpi.com

Molecular Docking and In Silico Studies of Ligand-Receptor Interactions

Molecular docking and other in silico computational methods are indispensable tools in the modern drug discovery process for thiophene analogues. nih.govijpsjournal.com These techniques predict how a ligand (the thiophene compound) binds to the active site of a target receptor, such as a protein or enzyme. gyanvihar.org This provides critical insights into the binding energy, affinity, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that drive the biological activity. nih.govgyanvihar.org

In silico studies are used across all therapeutic areas. In anticancer research, docking studies have been used to investigate the binding of thiophene-carbohydrazide compounds to the folate receptor α (FRα), a novel cancer target. bepls.com These studies revealed binding affinities ranging from -8.2 to -11 kcal/mol, with one compound, D23 , showing a particularly strong binding affinity of -11 kcal/mol. bepls.com Similarly, docking simulations of thiophene derivatives with the phosphodiesterase 4D (PDE4D) enzyme, a target for Chronic Obstructive Pulmonary Disease (COPD), revealed strong binding affinities and helped elucidate the structure-activity relationships. ijpsjournal.comresearchgate.net

In neurodegenerative disease research, molecular docking has helped to understand how thiophene derivatives interact with enzymes like acetylcholinesterase. One study noted key hydrogen bond interactions with the Trp86, Tyr337, and Phe338 residues of the enzyme. tandfonline.com For anti-inflammatory applications, docking was used to evaluate the binding of thiophene-based compounds to the COX-2 enzyme, with copper (II) and zinc (II) complexes showing the highest binding energy values of -7.42 and -7.22 kcal/mol, respectively, indicating their potential as potent inhibitors. nih.gov These computational predictions help prioritize which novel compounds should be synthesized and tested in the lab, streamlining the drug development pipeline. nih.gov

Preclinical Development of Thiophene-Containing Drug Leads

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its wide range of biological activities and presence in numerous approved drugs. nih.govnih.gov Its electron-rich nature and ability to act as a bioisostere for other aromatic systems make it a valuable component in the design of novel therapeutics. nih.gov Researchers are actively exploring thiophene derivatives in the preclinical phase for various therapeutic areas, including metabolic diseases, cancer, inflammation, and infectious diseases. This stage of development is crucial for establishing proof-of-concept and identifying promising candidates for further clinical investigation.

Thiophene Analogues as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonists

In the realm of metabolic diseases, thiophene and benzothiophene analogues have been investigated as agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a key target in the treatment of type 2 diabetes. Seeking safer alternatives to existing thiazolidinedione drugs, one research group synthesized a series of novel analogues. In preclinical evaluations, these compounds were screened both in vitro and in vivo. Two lead compounds demonstrated significant transactivation activity in human hepatoma (HepG2) cells, surpassing the reference drug, rosiglitazone. nih.gov

Table 1: Preclinical Activity of Thiophene-Based PPARγ Agonists

Compound Target Model Finding
Thiophene Analogue 1 PPARγ Human Hepatoma (HepG2) cells 120% transactivation activity compared to rosiglitazone nih.gov

Anti-inflammatory Thiophene Derivatives

Thiophene-based compounds are well-represented among anti-inflammatory drugs, with marketed examples like Tinoridine, Tiaprofenic acid, and Zileuton that target enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comencyclopedia.pub Preclinical research continues to build on this foundation.

In silico studies, including molecular docking, have been instrumental in identifying promising new candidates. For instance, a hybrid compound containing a 2-aminothiophene and rhodamine moiety was evaluated against COX-2 and 5-LOX enzymes, showing strong binding energies that suggest it could act as a dual inhibitor. nih.gov Another study synthesized a series of novel thiophene derivatives and used computational models to predict their interaction with COX-2, finding binding energies comparable to conventional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Further research identified a methoxy-substituted thiophene derivative that, at a concentration of 10 µM, negatively regulated the expression of inflammatory cytokines TNF-α and IL-8 in monocyte cell lines. encyclopedia.pub

Table 2: Preclinical Anti-inflammatory Activity of Thiophene Derivatives

Compound Class/Derivative Target(s) Model Key Finding
2-Aminothiophene-rhodamine hybrid COX-2, 5-LOX In silico (Molecular Docking) Potential dual inhibitor with high binding energy nih.gov
Methoxy-substituted thiophene TNF-α, IL-8 THP-1 Monocytes Negative regulation of cytokine expression encyclopedia.pub

Thiophene Scaffolds in Oncology

The development of thiophene-containing anticancer agents is an active area of preclinical research. These compounds often target kinases or apoptosis modulators. nih.gov

One study focused on developing dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related Receptor 2 (HER2) for non-small cell lung cancer. A series of acetamide derivatives featuring a thiophene scaffold were synthesized and evaluated. The lead compound, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide , demonstrated potent in vitro activity, inhibiting the H1299 lung cancer cell line with an IC₅₀ value of 12.5 nM. mdpi.com Its inhibitory activity against the isolated EGFR and HER2 enzymes was even more pronounced, with IC₅₀ values of 0.47 nM and 0.14 nM, respectively. mdpi.com

In a separate investigation, a series of novel thiophene derivatives (designated RAA1-RAA9) were synthesized and submitted to the National Cancer Institute (NCI) for screening against a panel of 60 cancer cell lines. The compounds showed varied efficacy, with compound RAA5 exhibiting strong anticancer activity across all tested cell lines, warranting its selection for more detailed five-dose assay studies. impactfactor.org

Table 3: Preclinical Anticancer Activity of Selected Thiophene Derivatives

Compound Target(s) Model Efficacy (IC₅₀)
2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide EGFR, HER2 H1299 Lung Cancer Cell Line 12.5 nM (cell line), 0.47 nM (EGFR), 0.14 nM (HER2) mdpi.com

Antiviral Thiophene Analogues

The versatility of the thiophene scaffold extends to antiviral drug discovery. Through phenotypic screening, a thiophene-based compound was identified as a hit for inhibiting Ebola virus (EBOV) entry. acs.org This led to the synthesis of a new series of derivatives. A selection of these compounds was tested against the wild-type Zaire EBOV strain, confirming the antiviral activity observed in the initial pseudotype virus assays and demonstrating a strong correlation between the two models. acs.org Further preclinical work in healthy male BALB/c mice was undertaken to evaluate the pharmacokinetic properties of a lead candidate from this series. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.